molecular formula C10H7Br3N2 B1350188 1-Benzyl-2,4,5-tribromo-1H-imidazole CAS No. 31250-80-3

1-Benzyl-2,4,5-tribromo-1H-imidazole

Cat. No. B1350188
CAS RN: 31250-80-3
M. Wt: 394.89 g/mol
InChI Key: DPVXZXBHQWNJDP-UHFFFAOYSA-N
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Description

“1-Benzyl-2,4,5-tribromo-1H-imidazole” is a chemical compound with the molecular formula C10H7Br3N2 . It is a CYP inhibitor that inhibits the biotransformation of MeO-BDEs (methoxylated-brominated diphenyl ethers) to OH-BDEs (hydroxylated) in fishes .


Synthesis Analysis

The synthesis of imidazole derivatives, such as “1-Benzyl-2,4,5-tribromo-1H-imidazole”, can be achieved through various methods. One common method involves the coupling of substituted aromatic aldehydes and 2,3-diaminomaleonitriles in the presence of a mixture of cerium (IV) ammonium nitrate/nitric acid .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-2,4,5-tribromo-1H-imidazole” consists of a benzyl group attached to an imidazole ring, which is further substituted with three bromine atoms . The InChI code for this compound is 1S/C10H7Br3N2/c11-8-9(12)15(10(13)14-8)6-7-4-2-1-3-5-7/h1-5H,6H2 .


Physical And Chemical Properties Analysis

“1-Benzyl-2,4,5-tribromo-1H-imidazole” is a solid compound with a molecular weight of 394.89 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Imidazole and its derivatives have remarkable versatility, finding applications in various scientific fields :

  • Medicine and Pharmacology : Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the creation of anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

  • Synthetic Chemistry : Imidazole derivatives are used in green chemistry and organometallic catalysis, extending their application as ionic liquids and N-heterocyclic carbenes (NHCs) . They are synthesized by various methods including condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .

  • Industry : Imidazole derivatives are used in a variety of industrial applications due to their versatile range of biological and pharmacological activities .

  • Biochemistry : 2,4,5-Tribromoimidazole, a derivative of imidazole, has been used in the synthesis of nucleosides. It has also been found to induce poisoning typical of uncouplers of oxidative phosphorylation in rats .

  • Drug Development : Imidazole derivatives have been used in the development of a wide range of drugs. Examples include clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

  • Chemical Synthesis : 1-Benzyl-2,4,5-tribromo-1H-imidazole is used in the synthesis of various chemical compounds. It’s often used in the creation of biologically active molecules .

  • Pharmaceuticals : Imidazole derivatives are used in the development of a wide range of pharmaceuticals. They have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

  • Chemical Industry : 1-Benzyl-2,4,5-tribromo-1H-imidazole is used in the chemical industry for the synthesis of various chemical compounds. It’s often used in the creation of biologically active molecules .

  • Biochemical Research : 2,4,5-Tribromoimidazole, a derivative of imidazole, has been used in biochemical research, particularly in the synthesis of nucleosides. It has also been found to induce poisoning typical of uncouplers of oxidative phosphorylation in rats .

  • Chemical Synthesis : 1-Benzyl-2,4,5-tribromo-1H-imidazole is used in the synthesis of various chemical compounds. It’s often used in the creation of biologically active molecules .

  • Drug Development : Imidazole derivatives have been used in the development of a wide range of drugs. Examples include clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

  • Chemical Synthesis : 1-Benzyl-2,4,5-tribromo-1H-imidazole is used in the synthesis of various chemical compounds. It’s often used in the creation of biologically active molecules .

Safety And Hazards

This compound is classified as dangerous, with hazard statements H301, H311, and H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice if feeling unwell .

Future Directions

While specific future directions for “1-Benzyl-2,4,5-tribromo-1H-imidazole” are not mentioned in the available literature, imidazole compounds are a rich source of chemical diversity and have a broad range of chemical and biological properties . They are key components in the development of new drugs , suggesting potential future research directions in medicinal chemistry.

properties

IUPAC Name

1-benzyl-2,4,5-tribromoimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br3N2/c11-8-9(12)15(10(13)14-8)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVXZXBHQWNJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378300
Record name 1-Benzyl-2,4,5-tribromo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2,4,5-tribromo-1H-imidazole

CAS RN

31250-80-3
Record name 1-Benzyl-2,4,5-tribromo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 2,4,5-tribromoimidazole (15.29 g, 0.050 mol), cesium carbonate (18.0 g, 0.055 mol), benzyl bromide (6.3 mL, 0.053 mol) and dimethylformamide (100 mL) and stir at 20° C. for 18 hours. Filter solids and concentrate under reduced pressure. Suspend in dichloromethane, filter through 2 cm pad silica gel and wash with dichloromethane (1 L). Concentrate filtrates under reduced pressure. Redissolve in dichloromethane (15 mL), add 4 M HCl in dioxane (12.5 mL, 0.050 mol), cool to −20° C. and filter solids. Concentrate filtrate, dissolve in ethyl ether, add 1 M HCl/ether (20 mL) and hexane (40 mL), cool −20° C. and filter. Combine solids and dry under reduced pressure to give 19.6 g (90%, 0.045 mol) of the title compound. MS(ES+): m/z=393.0 (M+H)+
Quantity
15.29 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Chelucci, S Baldino, A Ruiu - The Journal of Organic Chemistry, 2012 - ACS Publications
The pair NaBH 4 –TMEDA as a hydride source and catalytic PdCl 2 (dppf) in THF prove to be an efficient system for the hydrodehalogenation of bromo(chloro)-heteropentalenes with …
Number of citations: 44 pubs.acs.org
G Chelucci, S Figus - Journal of Molecular Catalysis A: Chemical, 2014 - Elsevier
The pair NaBH 4 -TMEDA as hydride source and a palladium catalyst in THF prove to be an efficient system for the hydrodehalogenation of halogenated heterocycles with one or more …
Number of citations: 33 www.sciencedirect.com

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